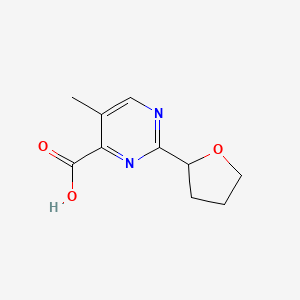![molecular formula C13H8F2O B15252411 2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15252411.png)
2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 2’ positions, and an aldehyde group is present at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-difluorobiphenyl.
Industrial Production Methods
While specific industrial production methods for 2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 2,2’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2,2’-Difluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Difluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,2’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Uniqueness
2,2’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fluorine atoms, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C13H8F2O |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-fluoro-3-(2-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-16)13(11)15/h1-8H |
InChI Key |
VDBFFLXGLMQSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





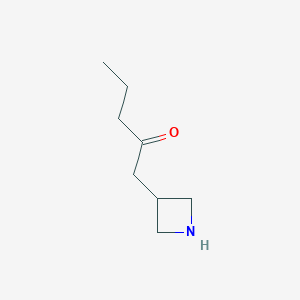
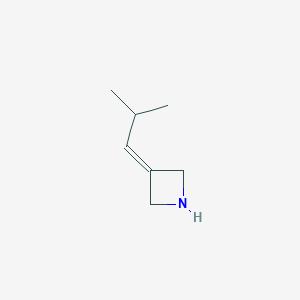
![N-[2-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15252374.png)
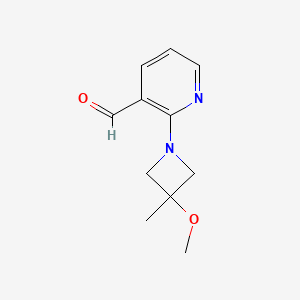
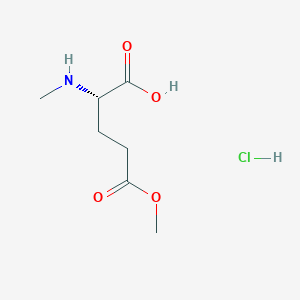
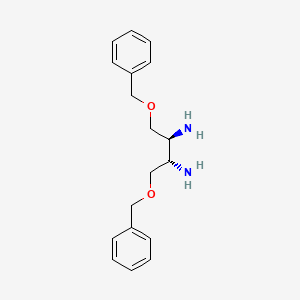
![2-(3,4-Dimethoxyphenyl)-5-[2-(2,3-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile](/img/structure/B15252399.png)
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B15252405.png)
![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B15252424.png)
![4-Fluoro-3-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B15252428.png)
